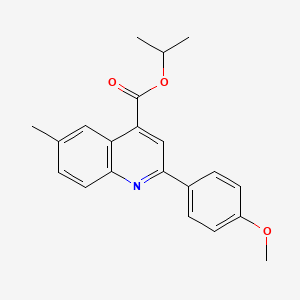

![molecular formula C20H25N5O2 B5568730 1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

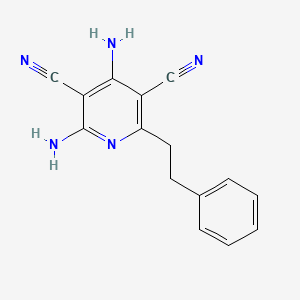

1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of spiroquinazolines and related derivatives that have garnered attention for their unique 3D architectures and potential pharmacological relevance. These compounds often exhibit interesting physical and chemical properties due to their complex molecular structures.

Synthesis Analysis

The synthesis of related spiroquinazolines involves several steps, including the preparation of acyclic precursors from protected amino acids, 2-nitrobenzensulfonyl chlorides, and α-bromoacetophenones. A key step in the synthesis is a base-mediated tandem reaction involving C-arylation, cyclization into indazole oxides, and the formation of a 5-membered heterocycle through ring expansion into quinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a spiro linkage that combines a piperidine or pyrrolidine ring with a quinoxaline or quinazoline system. This spiro linkage contributes to the compound's unique 3D structure and influences its chemical properties and reactivity.

Chemical Reactions and Properties

Chemical reactions involving these compounds typically include nucleophilic reactions, deprotection steps, and cyclizations. Spiroquinazolines have shown partial agonistic activity in certain pharmacological assays (Mustazza et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Researchers have developed methods for the synthesis of novel hybrid spiroheterocycles, including structures similar to the compound , through multi-component, 1,3-dipolar cycloaddition reactions. These syntheses offer chemoselectivity, regioselectivity, and stereoselectivity, yielding compounds in excellent yields within certain conditions like ionic liquids (Rajesh, S., Bala, B. D., & Perumal, S., 2012). Similarly, photoinduced and N-bromosuccinimide-mediated cyclizations have been utilized to synthesize quinoxalin-2(1H)-ones, indicating the versatility of synthetic methods for such complex molecules (Li, Z., et al., 2013).

Chemical Properties and Applications

The synthesis of spiro compounds and their derivatives has been explored for various chemical and biological applications. For example, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives have been synthesized using an efficient one-pot method catalyzed by piperidine under ultrasound irradiation. This method follows group-assistant-purification chemistry, avoiding traditional purifications (Zou, Y., et al., 2012). Additionally, functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] have been prepared from three-component reactions, demonstrating the synthetic utility of spiro compounds in creating functionally diverse molecules (Shi, R.-G., & Yan, C., 2016).

Biological Activity

Several studies have focused on the antibacterial and antifungal activities of novel spiro compounds. For instance, novel spiro[thiadiazoline-quinoxaline] derivatives showed significant antibacterial activity against various strains, highlighting the potential of these compounds in developing new antimicrobial agents (Essassi, E., et al., 2011). Furthermore, compounds designed with specific spiro structures have been evaluated for their antitumor activities, indicating the broad spectrum of biological applications for such molecules (Bolognese, A., et al., 2008).

Mecanismo De Acción

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Direcciones Futuras

Propiedades

IUPAC Name |

1'-[3-(2-ethylimidazol-1-yl)propanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-2-17-21-10-14-24(17)11-7-18(26)25-12-8-20(9-13-25)19(27)22-15-5-3-4-6-16(15)23-20/h3-6,10,14,23H,2,7-9,11-13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVRDSOQFIVTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)